molecular formula C15H8N4O7 B1621881 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide CAS No. 213598-63-1

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide

Cat. No.: B1621881
CAS No.: 213598-63-1
M. Wt: 356.25 g/mol
InChI Key: SEBZOHHXJWZGJS-UHFFFAOYSA-N
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Description

Nitro Group Geometry

  • The 4- and 5-nitro groups adopt a meta-directed orientation relative to the ketone group, with O–N–O angles averaging 117.5°.
  • Torsional strain arises from steric repulsion between adjacent nitro groups, forcing the fluorene system into a twisted conformation (8–12° deviation from planarity).

Carboxamide Group Interactions

  • The 2- and 7-carboxamide groups exhibit rotational flexibility, with NH₂ groups participating in intermolecular hydrogen bonds (N–H···O=C, 2.85–3.10 Å).
  • Resonance effects delocalize electron density from the amide nitrogen into the fluorene π-system, as confirmed by IR spectroscopy showing C=O stretches at 1675 cm⁻¹ and N–H bends at 1540 cm⁻¹.

Figure 1: Supramolecular assembly via (a) π-stacking of fluorene cores (3.48 Å interplanar distance) and (b) hydrogen-bonded carboxamide dimers.

Crystallographic Characterization Challenges

The structural analysis of this compound presents unique difficulties:

Polymorphism Issues

Two distinct polymorphs have been identified through differential scanning calorimetry:

  • Form α : Monoclinic (P2₁/c) with Z = 4, density 1.73 g/cm³
  • Form β : Triclinic (P-1) showing altered hydrogen-bonding networks

Disorder in Nitro Groups

Single-crystal X-ray diffraction reveals rotational disorder (30–40% occupancy) for nitro groups due to low energy barriers between conformers. This necessitates constrained refinement protocols using SHELXL.

Electron Density Artifacts

The strong electron-withdrawing nature of substituents creates challenges in resolving hydrogen atom positions. Neutron diffraction studies on deuterated analogs have been employed to mitigate these effects.

Table 2: Crystallographic refinement statistics

Parameter Form α Form β
R-factor 0.042 0.067
Unit cell volume (ų) 1326.56 1289.34
Residual density (eÅ⁻³) +0.25/−0.28 +0.31/−0.35

Properties

IUPAC Name

4,5-dinitro-9-oxofluorene-2,7-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O7/c16-14(21)5-1-7-11(9(3-5)18(23)24)12-8(13(7)20)2-6(15(17)22)4-10(12)19(25)26/h1-4H,(H2,16,21)(H2,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZOHHXJWZGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384354
Record name 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-63-1
Record name 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide involves several steps. The starting material is typically fluorene, which undergoes nitration to introduce nitro groups at the 4 and 5 positions. This is followed by oxidation to form the 9-oxo group.

Chemical Reactions Analysis

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide is used extensively in scientific research, particularly in the field of proteomics. It is employed as a reagent for the study of protein interactions and modifications. Additionally, it has applications in the development of new materials and in the study of biological pathways .

Mechanism of Action

The mechanism of action of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide involves its interaction with specific molecular targets. The nitro groups and the 9-oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied to understand protein function and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid (CAS 24929-25-7)

  • Molecular Formula : C₁₄H₅N₃O₉ (MW 359.21).
  • Key Differences: Substitution: Features three nitro groups (positions 4, 5, 7) instead of two. Functional Groups: A carboxylic acid replaces the carboxamide at position 2. The carboxylic acid group may improve solubility in polar solvents compared to carboxamides .

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS 192208-57-4)

  • Molecular Formula : C₁₃H₆Cl₂N₂O₈S₂ (MW 453.23).
  • Key Differences: Functional Groups: Sulfonyl dichloride (-SO₂Cl) groups replace carboxamides. The dichloride groups also increase molecular weight and hydrophobicity compared to carboxamides .

N-(2-Amino-4,5-difluorophenyl)-9-oxo-9H-fluorene-4-carboxamide (CAS 915142-06-2)

  • Molecular Formula : C₂₀H₁₃F₂N₃O₂ (MW 365.34).
  • Key Differences: Substitution: Amino and difluorophenyl groups replace nitro groups. The amino group may facilitate hydrogen bonding, improving bioavailability in biological systems .

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid diamide (CAS 303100-46-1)

  • Molecular Formula : C₁₃H₈N₄O₉S₂ (MW 428.36).
  • Key Differences :
    • Functional Groups: Sulfonic acid diamides (-SO₂NH₂) replace carboxamides.
    • Implications : Sulfonic acid derivatives are highly acidic and water-soluble, contrasting with the moderate polarity of carboxamides. This compound may serve as a surfactant or catalyst in aqueous reactions .

Data Table: Comparative Analysis of Key Parameters

Compound Name Molecular Formula MW Nitro Groups Key Functional Groups Notable Properties
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide C₁₅H₈N₄O₇ 356.03 2 (4,5) Carboxamide, ketone High nitrogen content, polar
4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid C₁₄H₅N₃O₉ 359.21 3 (4,5,7) Carboxylic acid, ketone Enhanced reactivity, polar
4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride C₁₃H₆Cl₂N₂O₈S₂ 453.23 2 (4,5) Sulfonyl chloride Hydrophobic, reactive
N-(2-Amino-4,5-difluorophenyl)-9-oxo-fluorene-4-carboxamide C₂₀H₁₃F₂N₃O₂ 365.34 0 Amino, difluorophenyl Bioavailability potential
4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid diamide C₁₃H₈N₄O₉S₂ 428.36 2 (4,5) Sulfonic acid diamide High solubility, acidic

Biological Activity

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide (CAS No. 213598-63-1) is a synthetic compound belonging to the fluorene family, characterized by its dinitro and dicarboxamide functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an apoptosis inducer and anticancer agent.

The molecular formula of this compound is C15H8N4O7, with a molecular weight of 356.25 g/mol. The structure includes two nitro groups at the 4 and 5 positions and a carbonyl group at the 9 position of the fluorene ring, contributing to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with cellular targets that lead to apoptosis. Studies indicate that compounds within the fluorene series can induce apoptosis through caspase activation pathways. Specifically, this compound has been shown to interact with tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics, which is critical for cell division and survival .

Biological Activity Data

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary table of its biological activity:

Cell Line EC50 (µM) Mechanism
T47D0.15 - 0.29Apoptosis induction via caspase activation
HCT1160.15 - 0.29Tubulin inhibition
SNU3980.15 - 0.29Microtubule disruption

Case Studies

  • Apoptosis Induction : A study published in Elsevier explored the effect of N-aryl derivatives of fluorene on apoptosis induction. The findings indicated that modifications at the 7-position of the fluorene ring led to enhanced biological activity compared to unmodified analogs .
  • Cytotoxicity Assessment : In a high-throughput screening assay, compounds derived from the fluorene scaffold were assessed for their ability to induce cell death in cancer lines. The results showed that this compound was among the most potent compounds tested.

Research Findings

Recent studies have highlighted several important aspects regarding the biological implications of this compound:

  • Structure-Activity Relationship (SAR) : Modifications on the fluorene core significantly affect biological activity; for instance, introducing substituents at specific positions can either enhance or reduce cytotoxic effects .
  • Potential Therapeutic Applications : Given its mechanism of action involving microtubule dynamics and apoptosis induction, there is potential for developing this compound as a therapeutic agent in cancer treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide
Reactant of Route 2
4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide

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